
3(2H)-Furanone
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Overview
Description
3(2H)-Furanone, also known as butenolide, is a heterocyclic organic compound with a five-membered ring structure containing four carbon atoms and one oxygen atom. This compound is notable for its presence in various natural products and its significant biological activities. It serves as a core structure in many natural products with potent biological activities, which has driven extensive research into its synthesis and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone can be achieved through several methods, including catalytic, asymmetric, and biosynthetic approaches. One common method involves the cyclization of γ-hydroxybutenolides under acidic conditions. Another approach is the oxidation of furfural derivatives using oxidizing agents like hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of furfural, a readily available biomass-derived compound. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic anhydride or other dicarboxylic acids.
Reduction: Reduction of this compound can yield γ-butyrolactone.
Substitution: Electrophilic substitution reactions can occur at the α-position of the furanone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Maleic anhydride, dicarboxylic acids.
Reduction: γ-Butyrolactone.
Substitution: Halogenated furanones, nitrofuranones.
Scientific Research Applications
3(2H)-Furanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of fragrances, flavors, and agrochemicals.
Mechanism of Action
The biological activity of 3(2H)-Furanone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: Another heterocyclic compound with a similar ring structure but containing nitrogen atoms.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Indole: Contains a fused benzene and pyrrole ring, exhibiting diverse biological activities.
Uniqueness
3(2H)-Furanone is unique due to its versatile reactivity and wide range of biological activities. Unlike pyridazinone and pyrazole, which are primarily known for their pharmaceutical applications, this compound finds applications in various fields, including chemistry, biology, medicine, and industry .
Biological Activity
3(2H)-Furanone, a five-membered heterocyclic compound, has garnered attention in the fields of medicinal chemistry and food science due to its diverse biological activities. This article explores the various biological effects of this compound, including its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by recent research findings and data tables.
This compound is characterized by a furan ring with a carbonyl group at the 3-position. Its derivatives, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), are commonly studied for their biological activities.
Anti-inflammatory Activity
Research has demonstrated that certain derivatives of this compound exhibit significant anti-inflammatory properties. A study on 4,5-diaryl-3(2H)-furanones revealed that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The most active derivative showed an IC50 value of 2.8 μM for COX-1 inhibition and exhibited an anti-inflammatory effect of 54% at a dose of 0.01 mmol/kg in a carrageenan-induced paw edema model .
Compound | COX-1 IC50 (μM) | Anti-inflammatory Activity (%) |
---|---|---|
F-derivative | 2.8 | 54 |
Rofecoxib | Comparable | N/A |
Antimicrobial Activity
This compound and its derivatives also demonstrate broad-spectrum antimicrobial activities. Specifically, DMHF has shown effectiveness against various human pathogenic microorganisms, including antibiotic-resistant strains. The compound operates in an energy-dependent manner without causing hemolysis in human erythrocytes. In particular, DMHF exhibited potent antifungal activity against Candida albicans, effectively arresting the cell cycle at the S and G2/M phases .
Microorganism | Activity |
---|---|
Candida albicans | Antifungal (potent) |
Antibiotic-resistant strains | Broad-spectrum |
Anticancer Properties
The potential anticancer effects of this compound derivatives have been explored in various studies. The aforementioned study on COX inhibitors indicated that these compounds could enhance the cytotoxicity of established antitumor drugs like gefitinib and 5-fluorouracil. The synergistic effects observed suggest that furanone derivatives may be promising candidates for combination therapies in cancer treatment .
Case Studies
- Study on Anti-inflammatory Effects : In a controlled experiment using carrageenan-induced paw edema in rats, several furanone derivatives were tested for their anti-inflammatory effects. The results indicated that compounds with specific hydrophilic and hydrophobic groups exhibited varying degrees of inhibition on inflammation, with some achieving over 50% inhibition at low doses .
- Antimicrobial Efficacy : A study investigating DMHF's antimicrobial properties found it effective against both gram-positive and gram-negative bacteria as well as fungi. The mechanism was linked to its ability to disrupt microbial cell membranes without harming human cells .
Properties
CAS No. |
3511-31-7 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3,4-diethyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-4-8-6-10-7(3)9(8)5-2/h6,10H,4-5H2,1-3H3 |
InChI Key |
BFAJXGPKXUFZGX-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=CO1 |
Canonical SMILES |
CCC1=CNC(=C1CC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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